tert-Butyl (1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate
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Overview
Description
Tert-butyl N-[1-(fluoromethyl)-2-oxabicyclo[211]hexan-4-yl]carbamate is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique bicyclic structure, which includes a fluoromethyl group and an oxabicyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of a fluoromethyl-substituted oxabicyclohexane derivative with tert-butyl carbamate under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of substituted carbamates .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein-ligand interactions. Its fluoromethyl group can serve as a reporter in various biochemical assays .
Medicine
In medicine, tert-butyl N-[1-(fluoromethyl)-2-oxabicyclo[21Its ability to interact with specific molecular targets makes it a valuable compound for drug discovery and development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can form hydrogen bonds or participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity. The oxabicyclohexane ring provides structural rigidity, which can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate: This compound shares a similar bicyclic structure but lacks the fluoromethyl group.
Tert-butyl N-{1-formyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate: This compound has a different bicyclic framework and a formyl group instead of a fluoromethyl group.
Uniqueness
The presence of the fluoromethyl group in tert-butyl N-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate distinguishes it from other similar compounds.
Properties
Molecular Formula |
C11H18FNO3 |
---|---|
Molecular Weight |
231.26 g/mol |
IUPAC Name |
tert-butyl N-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate |
InChI |
InChI=1S/C11H18FNO3/c1-9(2,3)16-8(14)13-10-4-11(5-10,6-12)15-7-10/h4-7H2,1-3H3,(H,13,14) |
InChI Key |
PMFPUEOAMYCNFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(OC2)CF |
Origin of Product |
United States |
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